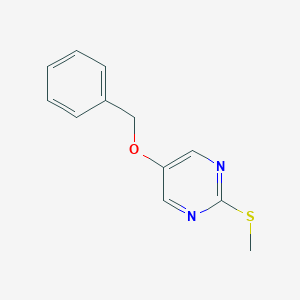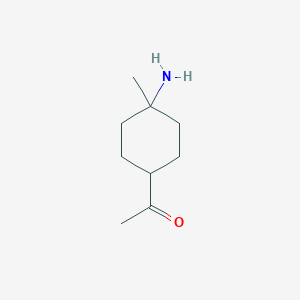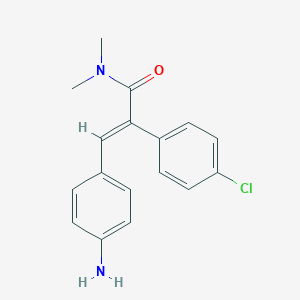
(E)-3-(4-aminophenyl)-2-(4-chlorophenyl)-N,N-dimethylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(4-aminophenyl)-2-(4-chlorophenyl)-N,N-dimethylprop-2-enamide, commonly known as ACY-241, is a small molecule inhibitor that selectively targets the histone deacetylase 6 (HDAC6) enzyme. HDAC6 is a class IIb HDAC that plays a crucial role in the regulation of several biological processes, including protein degradation, cytoskeleton dynamics, and immune response. The inhibition of HDAC6 by ACY-241 has shown promising results in the treatment of various types of cancer, autoimmune diseases, and neurodegenerative disorders.
Applications De Recherche Scientifique
ACY-241 has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, ACY-241 has shown promising results in the treatment of multiple myeloma, lymphoma, and solid tumors. It has also been shown to have immunomodulatory effects that can be beneficial in the treatment of autoimmune diseases such as lupus and rheumatoid arthritis. Additionally, ACY-241 has been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The mechanism of action of ACY-241 involves the selective inhibition of (E)-3-(4-aminophenyl)-2-(4-chlorophenyl)-N,N-dimethylprop-2-enamide. (E)-3-(4-aminophenyl)-2-(4-chlorophenyl)-N,N-dimethylprop-2-enamide is involved in the regulation of several biological processes, including protein degradation, cytoskeleton dynamics, and immune response. Inhibition of (E)-3-(4-aminophenyl)-2-(4-chlorophenyl)-N,N-dimethylprop-2-enamide by ACY-241 leads to the accumulation of misfolded proteins, leading to endoplasmic reticulum stress and ultimately triggering apoptosis in cancer cells. ACY-241 also has immunomodulatory effects by inhibiting the production of pro-inflammatory cytokines and promoting the differentiation of regulatory T cells.
Biochemical and physiological effects:
ACY-241 has been shown to have several biochemical and physiological effects. In cancer cells, ACY-241 leads to the accumulation of misfolded proteins, endoplasmic reticulum stress, and ultimately apoptosis. In immune cells, ACY-241 inhibits the production of pro-inflammatory cytokines and promotes the differentiation of regulatory T cells. Additionally, ACY-241 has been shown to have neuroprotective effects in neurodegenerative diseases by promoting the clearance of misfolded proteins.
Avantages Et Limitations Des Expériences En Laboratoire
ACY-241 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high selectivity for (E)-3-(4-aminophenyl)-2-(4-chlorophenyl)-N,N-dimethylprop-2-enamide, which reduces off-target effects. Additionally, ACY-241 has shown promising results in preclinical studies, making it a promising candidate for further research.
However, there are also limitations to using ACY-241 in lab experiments. The compound has low solubility in water, which can make it challenging to use in certain assays. Additionally, the compound has a short half-life, which can make it difficult to maintain a consistent concentration in cell culture experiments.
Orientations Futures
There are several future directions for research on ACY-241. One potential direction is to investigate the compound's potential therapeutic applications in other diseases, such as autoimmune diseases and neurodegenerative disorders. Additionally, further research is needed to optimize the synthesis method and improve the compound's solubility and half-life. Finally, clinical trials are needed to evaluate the safety and efficacy of ACY-241 in humans.
Méthodes De Synthèse
ACY-241 was first synthesized by Acetylon Pharmaceuticals in 2012. The synthesis involves the reaction of 4-chlorobenzaldehyde with N,N-dimethylformamide dimethyl acetal to form the corresponding enamine, which is then reacted with 4-aminophenylboronic acid in the presence of a palladium catalyst to form the desired product, ACY-241. The synthesis method has been optimized to increase the yield and purity of the compound.
Propriétés
Numéro CAS |
129242-88-2 |
|---|---|
Nom du produit |
(E)-3-(4-aminophenyl)-2-(4-chlorophenyl)-N,N-dimethylprop-2-enamide |
Formule moléculaire |
C17H17ClN2O |
Poids moléculaire |
300.8 g/mol |
Nom IUPAC |
(E)-3-(4-aminophenyl)-2-(4-chlorophenyl)-N,N-dimethylprop-2-enamide |
InChI |
InChI=1S/C17H17ClN2O/c1-20(2)17(21)16(13-5-7-14(18)8-6-13)11-12-3-9-15(19)10-4-12/h3-11H,19H2,1-2H3/b16-11+ |
Clé InChI |
LZVPFAQTSINUOQ-UHFFFAOYSA-N |
SMILES isomérique |
CN(C)C(=O)/C(=C/C1=CC=C(C=C1)N)/C2=CC=C(C=C2)Cl |
SMILES |
CN(C)C(=O)C(=CC1=CC=C(C=C1)N)C2=CC=C(C=C2)Cl |
SMILES canonique |
CN(C)C(=O)C(=CC1=CC=C(C=C1)N)C2=CC=C(C=C2)Cl |
Synonymes |
(N,N-dimethylcarbamoyl)-4-amino-4'-chlorostilbene NCACS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



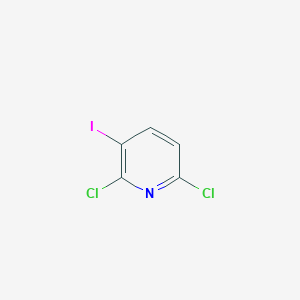
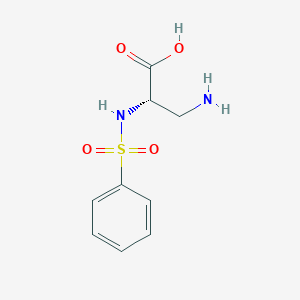

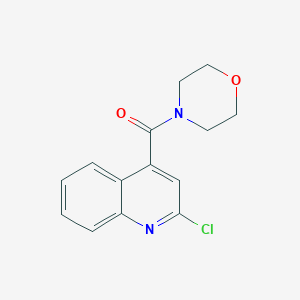
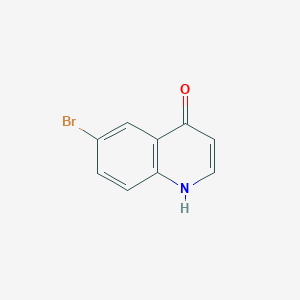
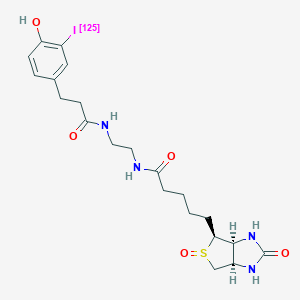
![8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B142422.png)
![2-Azabicyclo[2.2.1]hept-5-ene-2-acetonitrile](/img/structure/B142424.png)
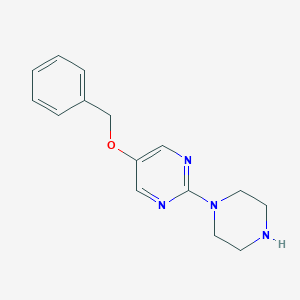

![(E)-But-2-enedioic acid;N-methyl-2-[(6-methyl-5,5-dioxo-11H-benzo[c][1,2]benzothiazepin-11-yl)oxy]ethanamine](/img/structure/B142431.png)
